molecular formula C26H20ClFN2O5S B12026850 Allyl 2-[2-(4-chlorophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate

Allyl 2-[2-(4-chlorophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B12026850
M. Wt: 527.0 g/mol
InChI Key: FNNHLFUHKIKWTP-VZCXRCSSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Allyl 2-[2-(4-chlorophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes multiple functional groups such as allyl, chlorophenyl, fluoro-methylbenzoyl, hydroxy, oxo, pyrrol, thiazole, and carboxylate.

Preparation Methods

The synthesis of Allyl 2-[2-(4-chlorophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of various functional groups through a series of chemical reactions. Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxo group can be reduced to form an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Allyl 2-[2-(4-chlorophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Compared to other similar compounds, Allyl 2-[2-(4-chlorophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate stands out due to its unique combination of functional groups and potential applications. Similar compounds include:

  • Allyl 4-bromo-2-chlorophenyl ether
  • 2-(4-chlorophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-1H-pyrrole-1-carboxylate These compounds share some structural similarities but differ in their specific functional groups and properties.

Biological Activity

Allyl 2-[2-(4-chlorophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate (CAS No. 617697-27-5) is a complex organic compound with potential biological activities. Its structure incorporates various functional groups that may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Characteristics

PropertyValue
Molecular FormulaC26H20ClF2N2O5S
Molecular Weight510.5 g/mol
IUPAC Nameprop-2-enyl 2-[2-(4-chlorophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate
CAS Number617697-27-5

The biological activity of this compound may involve several mechanisms:

Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways, influencing various physiological processes.

Receptor Modulation : It can modulate receptor activities that are crucial for cellular signaling, potentially affecting cell growth and differentiation.

Gene Expression Alteration : The compound may alter the expression of genes involved in apoptosis and cell cycle regulation, which is significant for its anticancer potential.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, thiazole derivatives have shown efficacy against various bacterial strains and fungi due to their ability to disrupt microbial membranes and inhibit essential metabolic processes.

Anticancer Activity

Studies have demonstrated that thiazole-containing compounds can induce apoptosis in cancer cells. The mechanism often involves the activation of caspases and modulation of mitochondrial pathways. For example, certain thiazoles have been reported to inhibit the proliferation of breast cancer cells by inducing cell cycle arrest at the G0/G1 phase.

Anti-inflammatory Effects

Compounds with similar structures have also been investigated for their anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and enzymes like COX and LOX, which are involved in inflammatory responses.

Study on Antiviral Activity

A study published in MDPI highlighted the antiviral properties of thiazole derivatives against various viral infections. Specifically, compounds similar to this compound showed promising results against HIV with low cytotoxicity (CC50/EC50 ratio > 100) .

Research on Anticancer Properties

In vitro studies have demonstrated that derivatives of thiazole can significantly reduce the viability of cancer cell lines. For instance, a derivative exhibited an IC50 value in the low micromolar range against colorectal cancer cells . This suggests that structural modifications could enhance the therapeutic index of such compounds.

Properties

Molecular Formula

C26H20ClFN2O5S

Molecular Weight

527.0 g/mol

IUPAC Name

prop-2-enyl 2-[(3Z)-2-(4-chlorophenyl)-3-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C26H20ClFN2O5S/c1-4-11-35-25(34)23-14(3)29-26(36-23)30-20(15-7-9-17(27)10-8-15)19(22(32)24(30)33)21(31)16-6-5-13(2)18(28)12-16/h4-10,12,20,31H,1,11H2,2-3H3/b21-19-

InChI Key

FNNHLFUHKIKWTP-VZCXRCSSSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC=C(C=C4)Cl)/O)F

Canonical SMILES

CC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC=C(C=C4)Cl)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.